molecular formula C15H12N2O3 B14620752 3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 58476-54-3

3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14620752
CAS No.: 58476-54-3
M. Wt: 268.27 g/mol
InChI Key: BIROZMZQTPQOCC-UHFFFAOYSA-N
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Description

3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a methoxy group, a pyridine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a methoxy-substituted cyclohexadienone and a pyridine-substituted oxazole. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The methoxy group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexadienes.

Scientific Research Applications

3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe or marker in various biological assays to study cellular processes.

Mechanism of Action

The mechanism by which 3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-6-[3-(pyridin-2-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one
  • 3-Methoxy-6-[3-(pyridin-4-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one

Uniqueness

The uniqueness of 3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

58476-54-3

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

5-methoxy-2-(3-pyridin-3-yl-1,2-oxazol-5-yl)phenol

InChI

InChI=1S/C15H12N2O3/c1-19-11-4-5-12(14(18)7-11)15-8-13(17-20-15)10-3-2-6-16-9-10/h2-9,18H,1H3

InChI Key

BIROZMZQTPQOCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NO2)C3=CN=CC=C3)O

Origin of Product

United States

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